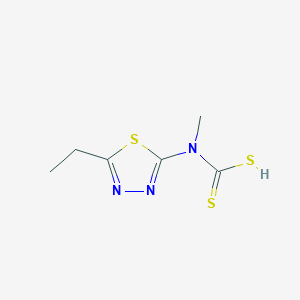
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Méthodes De Préparation
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with methyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can disrupt the replication of DNA in bacterial and cancer cells, leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological activities, including antimicrobial and anticancer properties.
Tetrazole derivatives: Tetrazoles are known for their use in pharmaceuticals and agrochemicals, with some structural similarities to thiadiazoles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H9N3S3 |
|---|---|
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
(5-ethyl-1,3,4-thiadiazol-2-yl)-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H9N3S3/c1-3-4-7-8-5(12-4)9(2)6(10)11/h3H2,1-2H3,(H,10,11) |
Clé InChI |
ONMXKUFNZVCFKV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)N(C)C(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















